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Compound of Interest

Compound Name: 19-Oxocinobufotalin

Cat. No.: B15591961 Get Quote

Disclaimer: Direct pharmacological data for 19-Oxocinobufotalin is limited in publicly available

scientific literature. This guide provides a comprehensive overview of the pharmacological

profile of the closely related and well-studied bufadienolide, Bufotalin. The information

presented here serves as a robust proxy and a valuable reference for researchers, scientists,

and drug development professionals interested in the potential therapeutic applications of this

class of compounds.

Introduction
19-Oxocinobufotalin belongs to the bufadienolide family of cardiotonic steroids, a class of

naturally occurring compounds isolated from sources such as the venom of toad species. While

research on 19-Oxocinobufotalin is still nascent, the extensive investigation into its analogue,

bufotalin, has revealed significant anti-tumor activities. This guide will delve into the known

pharmacological properties of bufotalin, including its mechanism of action, pharmacokinetics,

and pharmacodynamics, providing a foundational understanding for the study of related

compounds like 19-Oxocinobufotalin.

Pharmacodynamics: Anti-Cancer Activity
Bufotalin exhibits potent cytotoxic effects against a variety of cancer cell lines. Its primary

mechanism of action involves the induction of apoptosis (programmed cell death) and arrest of

the cell cycle, thereby inhibiting tumor growth.
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

bufotalin in various cancer cell lines, demonstrating its dose-dependent inhibitory effects.

Cell Line Cancer Type IC50 (µM)
Exposure Time
(h)

Reference

MG-63 Osteoblastoma

0.1 - 2.5 (Dose-

dependent

inhibition)

12 - 96 [1]

U87 Glioblastoma ~1 24 [2]

U251 Glioblastoma
Not specified, but

effective
24, 48 [3]

Eca-109

Esophageal

Squamous Cell

Carcinoma

0.8 72 [4]

TE5

Esophageal

Squamous Cell

Carcinoma

1.2 72 [4]

EC9706

Esophageal

Squamous Cell

Carcinoma

3.2 72 [4]

Hec2

Esophageal

Squamous Cell

Carcinoma

2.4 72 [4]

TE11

Esophageal

Squamous Cell

Carcinoma

3.6 72 [4]

HepG2 (R-

HepG2)

Multidrug-

resistant Liver

Cancer

More potent than

on parent HepG2
Not specified [5][6]
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Bufotalin's anti-cancer effects are mediated through the modulation of multiple signaling

pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis
Bufotalin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor)

pathways. Key events include:

Endoplasmic Reticulum (ER) Stress: Bufotalin induces ER stress, leading to the activation of

caspase-12 and the expression of C/EBP homologous protein (CHOP).[1]

Mitochondrial Dysfunction: It causes a decrease in mitochondrial membrane potential, an

increase in intracellular reactive oxygen species (ROS), and the release of cytochrome c.[1]

[3]

Caspase Activation: Bufotalin leads to the activation of initiator caspases (caspase-9) and

executioner caspases (caspase-3), resulting in the cleavage of poly ADP-ribose polymerase

(PARP).[1][6]

Regulation of Bcl-2 Family Proteins: It modulates the expression of pro-apoptotic (Bax) and

anti-apoptotic (Bcl-2) proteins.[1]

Death Receptor Sensitization: Bufotalin sensitizes cancer cells to TNF-α and TRAIL-induced

apoptosis.[7]

Cell Cycle Arrest
Bufotalin can arrest the cell cycle at the G2/M phase.[5][6][8] This is achieved by:

Down-regulating key cell cycle proteins such as Aurora A, CDC25, CDK1, cyclin A, and

cyclin B1.[1][6]

Up-regulating tumor suppressor proteins like p53 and p21.[1][6]

Signaling Pathway Modulation
Several critical signaling pathways are affected by bufotalin:
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AKT Signaling Pathway: Bufotalin inhibits the phosphorylation of AKT, a key regulator of cell

survival.[3][9]

STAT3 Signaling Pathway: It downregulates the signal transducer and activator of

transcription 3 (STAT3) signaling, which is implicated in tumor growth and metastasis.[9][10]

MAPK Pathway: Bufotalin can up-regulate MAPKs, which are involved in the response to

stress signals.[7]

Pharmacokinetics
After a single intravenous injection, bufotalin is rapidly distributed and eliminated from the blood

plasma.[8][11] It has a half-life of approximately 28.6 minutes and a mean residence time

(MRT) of 14.7 minutes.[8][11] Notably, 30 minutes after administration, the concentrations of

bufotalin are significantly higher in the brain and lungs compared to other tissues.[8][11] The

biotransformation of bufotalin results in at least five different compounds, although the exact

mechanisms are not yet fully understood.[11]

Experimental Protocols
This section details the methodologies for key experiments used to characterize the

pharmacological profile of bufotalin.

Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell

viability.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well

and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

bufotalin) and a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72

hours).
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MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Protocol:

Cell Treatment: Treat cells with the desired concentrations of the compound for the indicated

time.

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for

suspension cells).

Cell Washing: Wash the cells twice with cold PBS.

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of

Propidium Iodide (PI) to the cell suspension.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze by

flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late

apoptotic/necrotic cells will be positive for both.

Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in signaling

pathways.
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Protocol:

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the

target proteins (e.g., AKT, p-AKT, Caspase-3, Bcl-2) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Caption: Signaling pathways modulated by Bufotalin leading to apoptosis.
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Caption: A general experimental workflow for characterizing the pharmacological profile of a

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.medchemexpress.com/Bufotalin.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1274336/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1274336/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11164496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11164496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11164496/
https://www.researchgate.net/figure/n-vitro-anticancer-activities-of-2-M-bufotalin-and-4-M-bufalin-A-Chemical-structure_fig2_321196089
https://www.researchgate.net/publication/230581086_Bufotalin_from_Venenum_Bufonis_inhibits_growth_of_multidrug_resistant_HepG2_cells_through_G2M_cell_cycle_arrest_and_apoptosis
https://agris.fao.org/search/en/providers/122535/records/65dfe7230f3e94b9e5dd631d
https://agris.fao.org/search/en/providers/122535/records/65dfe7230f3e94b9e5dd631d
https://pubmed.ncbi.nlm.nih.gov/21887462/
https://pubmed.ncbi.nlm.nih.gov/21887462/
https://en.wikipedia.org/wiki/Bufotalin
https://pubmed.ncbi.nlm.nih.gov/39709107/
https://pubmed.ncbi.nlm.nih.gov/39709107/
https://www.researchgate.net/figure/The-primary-mechanisms-for-bufotalin-induced-anti-tumor-effects_fig3_363904866
https://www.wikiwand.com/en/articles/Bufotalin
https://www.benchchem.com/product/b15591961#pharmacological-profile-of-19-oxocinobufotalin
https://www.benchchem.com/product/b15591961#pharmacological-profile-of-19-oxocinobufotalin
https://www.benchchem.com/product/b15591961#pharmacological-profile-of-19-oxocinobufotalin
https://www.benchchem.com/product/b15591961#pharmacological-profile-of-19-oxocinobufotalin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15591961?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

